![molecular formula C20H13NO3 B3269327 1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione CAS No. 50834-31-6](/img/structure/B3269327.png)
1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione
Overview
Description
1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione is an anthraquinone derivative, characterized by its unique structure which includes an anthracene core substituted with a hydroxyphenylamino group. This compound is known for its diverse applications in various scientific fields due to its interesting chemical properties and biological activities.
Preparation Methods
The synthesis of 1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione typically involves several steps:
Friedel-Crafts Acylation: This method involves the acylation of anthracene to form anthraquinone derivatives.
Hydroxylation: The hydroxy group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens, acids, and bases
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. Major products formed include various anthraquinone derivatives with different functional groups .
Scientific Research Applications
1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes, leading to cytotoxic effects. Additionally, it can generate reactive oxygen species (ROS), causing oxidative stress and cell damage .
Comparison with Similar Compounds
Similar compounds include other anthraquinone derivatives such as:
1,4-Dihydroxyanthraquinone: Known for its use in dye production.
Mitoxantrone: A synthetic anthraquinone used in cancer therapy.
Emodin: A naturally occurring anthraquinone with laxative and antimicrobial properties
1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Biological Activity
Overview
1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione is an anthraquinone derivative notable for its diverse biological activities, including potential anticancer and antimicrobial properties. This compound features an anthracene core with a hydroxyphenylamino substitution, which contributes to its unique chemical behavior and biological interactions.
The compound exhibits a range of chemical reactions, including:
- Oxidation : Can be oxidized to form quinones.
- Reduction : Capable of being reduced to hydroquinone derivatives.
- Substitution : Engages in electrophilic and nucleophilic substitution reactions.
These properties make it a valuable precursor in synthetic organic chemistry and a candidate for biological applications.
This compound's biological activity is primarily attributed to its interaction with cellular macromolecules:
- DNA Intercalation : The compound can intercalate into DNA, disrupting normal replication and transcription processes. This disruption leads to cytotoxic effects in rapidly dividing cells, particularly cancer cells.
- Enzyme Inhibition : It inhibits topoisomerase enzymes, essential for DNA unwinding during replication. This inhibition can trigger apoptosis in cancerous cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS production, further contributing to its cytotoxicity.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. A study involving human breast adenocarcinoma cell line MDA-MB-231 showed that the compound induces apoptosis with minimal cytotoxic effects on normal breast epithelial cells (HBL-100) . The mechanism involves the compound's ability to interact with DNA and inhibit critical cellular enzymes.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In vitro studies have reported Minimum Inhibitory Concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against these pathogens . Its effectiveness suggests potential applications in treating infections caused by resistant bacterial strains.
Case Studies
- Anticancer Research : In a controlled study, this compound was tested against several cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, confirming its potential as a chemotherapeutic agent .
- Antimicrobial Testing : A series of tests conducted on synthesized derivatives of anthraquinone compounds showed that modifications could enhance antimicrobial efficacy. For instance, compounds with electron-donating groups exhibited improved activity against Gram-positive and Gram-negative bacteria .
Data Tables
Properties
IUPAC Name |
1-(4-hydroxyanilino)anthracene-9,10-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3/c22-13-10-8-12(9-11-13)21-17-7-3-6-16-18(17)20(24)15-5-2-1-4-14(15)19(16)23/h1-11,21-22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVSIIQVYUIGSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241760 | |
Record name | 1-[(4-Hydroxyphenyl)amino]-9,10-anthracenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50834-31-6 | |
Record name | 1-[(4-Hydroxyphenyl)amino]-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50834-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Hydroxyphenyl)amino]-9,10-anthracenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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